molecular formula C18H23N5O3 B2823456 4-(6-methoxy-2-methylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide CAS No. 946231-50-1

4-(6-methoxy-2-methylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide

Cat. No.: B2823456
CAS No.: 946231-50-1
M. Wt: 357.414
InChI Key: BVJUEIRKIGQNFY-UHFFFAOYSA-N
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Description

4-(6-methoxy-2-methylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperazine ring substituted with a methoxyphenyl group and a methoxypyrimidinyl group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-methoxy-2-methylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Methoxylation: Introduction of methoxy groups can be achieved using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Piperazine ring formation: The piperazine ring can be formed through the cyclization of appropriate diamines with dihaloalkanes.

    Coupling reactions: The final step involves coupling the methoxypyrimidinyl and methoxyphenyl groups to the piperazine ring using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(6-methoxy-2-methylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of halogens or other functional groups.

Scientific Research Applications

4-(6-methoxy-2-methylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmacology: The compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for pharmacological studies.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(6-methoxy-2-methylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the piperazine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-methoxy-2-methylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide
  • 4-(6-methoxy-2-methylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide
  • 4-(6-methoxy-2-methylpyrimidin-4-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy groups and the piperazine ring enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-(6-methoxy-2-methylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c1-13-19-16(12-17(20-13)26-3)22-7-9-23(10-8-22)18(24)21-14-5-4-6-15(11-14)25-2/h4-6,11-12H,7-10H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJUEIRKIGQNFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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